6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core structure with a hydroxyl group at the 6th position and a methyl group at the 1st position. Its unique structure contributes to its potential pharmacological properties, making it a subject of interest in various scientific fields, particularly in drug discovery and development.
The compound can be synthesized through various methods, including cyclization reactions involving specific precursors. It is also found in nature as part of certain alkaloids and can be derived from other quinoline-related compounds. The synthesis of 6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can be optimized for industrial production to ensure high yield and purity .
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within a cyclic structure. It can also be categorized under quinolinones, which are known for their diverse range of biological activities, including antimicrobial and anticancer properties.
The synthesis of 6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods:
The reaction conditions are critical for achieving optimal results. For instance, using a highly concentrated reaction mixture with appropriate solvents such as dimethyl sulfoxide can enhance the reaction rate while maintaining fluidity throughout the process. The use of catalysts and controlled temperatures is essential for maximizing product yield .
The molecular formula is C_10H_11N_O_2, with a molecular weight of approximately 177.20 g/mol. The compound's structural features contribute to its solubility and interaction with biological targets.
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation, while sodium borohydride or lithium aluminum hydride serve as reducing agents. The choice of reagents and conditions significantly affects the yield and purity of the resulting products.
The mechanism of action for 6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one varies based on its application:
These interactions are crucial for understanding its therapeutic potential in drug development.
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is typically characterized by:
Key chemical properties include:
Relevant studies have investigated its solubility in various solvents at different temperatures to establish thermodynamic models .
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific applications:
The 3,4-dihydroquinolin-2(1H)-one scaffold emerged as a privileged structure in medicinal chemistry following early observations of its diverse bioactivity profiles. Initial academic interest centered on its structural similarity to natural tetrahydroquinoline alkaloids, combined with synthetic versatility enabling systematic derivatization. Early pharmacological studies identified unsubstituted 3,4-dihydroquinolin-2(1H)-one as a weak kinase inhibitor, prompting investigations into ring substitutions to enhance potency and selectivity . The scaffold’s partially saturated quinoline core provides conformational flexibility while maintaining aromatic planar domains essential for π-π stacking interactions within enzymatic binding pockets. By the early 2000s, researchers had established robust synthetic protocols for N-alkylation and C-6 functionalization, enabling targeted exploration of structure-activity relationships (SAR), particularly in anticancer contexts [4]. The discovery that 6-hydroxy variants exhibited unexpected solubility profiles and target affinity accelerated focused studies on this subclass, with 6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one becoming a reference compound for VEGFR2 inhibition studies in glioblastoma models .
Table 1: Key Bioactive Analogues of the 3,4-Dihydroquinolin-2(1H)-one Scaffold
Compound Designation | Structural Features | Biological Activity (IC₅₀) | Research Significance |
---|---|---|---|
4m | 6-OH, N-H, C3-arylhydrazone | 4.20 μM (U87-MG glioblastoma) | Benchmark VEGFR2 inhibition |
4q | 6-OH, N-Me, C3-cyanoacetamide | 8.00 μM (U138-MG glioblastoma) | Enhanced BBB permeability |
Temozolomide (reference) | Imidazotetrazine | 92.90 μM (U87-MG) | Clinical standard; highlights analogue superiority |
The 6-hydroxy group confers distinct electronic and steric properties that dramatically influence the compound’s bioreactivity. Spectroscopic analyses (¹H/¹³C NMR, FT-IR) confirm intramolecular hydrogen bonding between the C6-OH and the lactam carbonyl oxygen, creating a pseudo-rigidified domain that stabilizes the s-cis conformation essential for target binding [5]. This hydrogen-bonding motif reduces molecular polarity, enhancing passive diffusion across lipid membranes—a critical factor for central nervous system agents. Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal:
Table 2: Substituent Effects at the C6 Position of 1-Methyl-3,4-dihydroquinolin-2(1H)-one
C6 Substituent | Log P (Experimental) | H-Bond Donor Capacity | VEGFR2 Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|
H | 2.15 ± 0.08 | 0 | -6.2 |
OH | 1.82 ± 0.11 | 1 | -8.9 |
OCH₃ | 1.95 ± 0.09 | 0 | -7.6 |
Cl | 2.48 ± 0.13 | 0 | -6.8 |
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one belongs to the broader class of partially saturated nitrogen heterocycles biosynthetically related to plant-derived tetrahydroquinoline alkaloids. Its core structure aligns with angustureine (a natural antimalarial) but differs through lactam oxidation at C2 and a non-alkylated C6 hydroxy group [2] [6]. Key classificatory features include:
Current research focuses on five unresolved questions:
Research objectives are hierarchically structured to transition from molecular design to therapeutic validation:
Table 3: Synthesis and Computational Parameters for Key Derivatives
Derivative Type | Preferred Synthetic Method | Yield Range (%) | Computational Parameter (B3LYP/6-311++G(d,p)) |
---|---|---|---|
C3-Pyridinyl hybrids | TEA-catalyzed cyclocondensation | 76-78 | ΔE = 2.783 eV (HOMO-LUMO gap) [6] |
Thiazole-quinolinones | I₂-mediated cyclization | 65-70 | Log P = 1.92 ± 0.15 |
Phosphonate conjugates | DBU-assisted phosphorylation | 35-55 | MEP charge at O6: -0.342 e |
Bis-quinolinones | DMF/Et₃N-mediated dimerization | 70-87 | TPSA = 98.7 Ų |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0